molecular formula C14H11Cl2NO2 B195802 Diclofenac CAS No. 15307-86-5

Diclofenac

货号 B195802
CAS 编号: 15307-86-5
分子量: 296.1 g/mol
InChI 键: DCOPUUMXTXDBNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild-to-moderate pain and helps to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . This medicine does not cure arthritis and will only help you as long as you continue to take it .


Synthesis Analysis

Diclofenac is prepared by acid-catalyzed cyclization of N-(2,6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or of α-chloro-N-(2,6-dichlorophenyl)-α-(methylthio) acetanilide followed by desulfurization and hydrolysis of the resultant 1-(2,6-dichlorophenyl)-3-(methylthio) oxindole . The current industrial method for the synthesis of diclofenac sodium uses 2,6-dichloro-N-diphenylaniline as a key intermediate, which is obtained via a Smiles rearrangement followed by an amide hydrolysis .


Molecular Structure Analysis

The key features defining the diclofenac structure include intramolecular N-H ⋯O hydrogen bond confirmed during the X-ray analysis . Noncovalent interactions, which define the molecular structure of diclofenac, were identified using the Quantum Theory of Atoms in Molecules and the NCI index .


Chemical Reactions Analysis

Diclofenac is efficiently mineralized by photocatalysis via hydroxylation of the aromatic rings to form 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid, which in turn are completely mineralized to CO2 and water .


Physical And Chemical Properties Analysis

Diclofenac has a density of 1.4±0.1 g/cm3, a boiling point of 412.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 76.5±0.3 cm3, and it has a polar surface area of 49 Å2 .

科学研究应用

Interaction with Lipid Membranes

  • Scientific Field : Chemical Kinetics and Combustion .
  • Summary of Application : Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), interacts with cell membranes, affecting their physicochemical properties. This interaction can cause side effects when these drugs are used .
  • Methods of Application : The study involved the synthesis of spin-labeled diclofenac (diclofenac-SL) through a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification .
  • Results or Outcomes : Electron paramagnetic resonance (EPR) spectra showed that diclofenac-SL binds to a lipid membrane composed of palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). The average depth of immersion corresponds to the 5th position of the carbon atom in the lipid chain .

Evolution of Diclofenac Products Using Pharmaceutical Technology

  • Scientific Field : Pharmaceutical Technology .
  • Summary of Application : Diclofenac has been modified using pharmaceutical technology to improve its safety profile, provide convenient dosing, and enhance patient convenience .
  • Methods of Application : Various forms of diclofenac have been developed, including diclofenac potassium immediate-release tablets, diclofenac potassium liquid-filled soft gel capsules, and diclofenac potassium powder for oral solution .
  • Results or Outcomes : The development of these new forms of diclofenac has led to faster absorption and rapid onset of pain relief .

Entrapment in Nanoparticles

  • Scientific Field : Nanotechnology .
  • Summary of Application : Diclofenac sodium microspheres, based on sodium alginate, have been developed to improve the in vitro release profile of diclofenac .
  • Methods of Application : The microspheres are obtained by an ionotropic gelation method .
  • Results or Outcomes : The use of these systems has improved the in vitro release profile of diclofenac, as well as in vivo delivery after oral administration .

Diclofenac in Veterinary Medicine

  • Scientific Field : Veterinary Medicine .
  • Summary of Application : Diclofenac is used in veterinary medicine for its anti-inflammatory and analgesic properties. It’s particularly used for the treatment of pain and inflammation associated with musculoskeletal disorders in animals .
  • Methods of Application : The drug is administered orally or intramuscularly depending on the animal species and the specific condition being treated .
  • Results or Outcomes : Diclofenac has been found to effectively reduce pain and inflammation in animals, improving their quality of life .

Diclofenac in Water Treatment

  • Scientific Field : Environmental Science .
  • Summary of Application : Diclofenac is often found in wastewater due to its extensive use in treating various conditions. It can cause troubles for aquatic organisms and humans. Therefore, methods have been developed to remove diclofenac from water .
  • Methods of Application : Homogeneous catalytic advanced oxidation processes, including Fe2+/persulfate, Fe2+/peroxymonosulfate and Fe2+/H2O2, are used for the degradation of diclofenac sodium in water, without using UV-C light .
  • Results or Outcomes : About 89%, 82% and 54% of Diclofenac sodium was decomposed by Fe2+/persulfate, Fe2+/peroxymonosulfate and Fe2+/H2O2, respectively, in 60 minutes .

Diclofenac in Chemical Kinetics and Combustion

  • Scientific Field : Chemical Kinetics and Combustion .
  • Summary of Application : Diclofenac interacts with cell membranes, affecting their physicochemical properties. This interaction can cause side effects when these drugs are used .
  • Methods of Application : The study involved the synthesis of spin-labeled diclofenac (diclofenac-SL) through a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification .
  • Results or Outcomes : EPR spectra showed that diclofenac-SL binds to a lipid membrane composed of palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). The average depth of immersion corresponds to the 5th position of the carbon atom in the lipid chain .

Diclofenac in Nanotechnology

  • Scientific Field : Nanotechnology .
  • Summary of Application : Diclofenac sodium microspheres, based on sodium alginate, have been developed to improve the in vitro release profile of diclofenac .
  • Methods of Application : The microspheres are obtained by an ionotropic gelation method .
  • Results or Outcomes : The use of these systems has improved the in vitro release profile of diclofenac, as well as in vivo delivery after oral administration .

安全和危害

Diclofenac can increase your risk of fatal heart attack or stroke, especially if you use it long term or take high doses, or if you have heart disease . It may also cause stomach or intestinal bleeding, which can be fatal . It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation .

未来方向

Topical NSAIDs such as diclofenac should be considered as a guideline-supported, generally well-tolerated, and effective first-line treatment option for knee and hand OA, especially for older patients and those who have comorbid conditions and/or risk factors for various systemic (gastrointestinal, hepatic, renal, or cardiovascular) adverse events associated with oral NSAIDs, particularly at high doses and with long-term use .

属性

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPUUMXTXDBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15307-81-0 (mono-potassium salt)
Record name Diclofenac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022923
Record name Diclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L
Record name Diclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICLOFENAC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Diclofenac inhibits cyclooxygenase-1 and -2, the enzymes responsible for production of prostaglandin (PG) G2 which is the precursor to other PGs. These molecules have broad activity in pain and inflammation and the inhibition of their production is the common mechanism linking each effect of diclofenac. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons., Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/
Record name Diclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICLOFENAC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Diclofenac

Color/Form

Crystals from ether-petroleum ether

CAS RN

15307-86-5
Record name Diclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15307-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diclofenac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/144O8QL0L1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DICLOFENAC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283-285 °C, 156-158 °C, 283 - 285 °C
Record name Diclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICLOFENAC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(2,6-Dichloro-phenyl)-1,3-dihydro-indol-2-one 1 (10 g, 0.03 mol) in toluene (340 mL) was added aq. NaOH (2N, 34 mL)) at rt. The resulting mixture was stirred at 90° C. for 16 h. After completion, clear solution was cooled in an ice bath and acidified with con. HCl. The precipitated solid was filtered, washed with ethanol and dried under reduced pressure to get 9.0 g (84.4% yield) of Compound 2 as an off white solid. Used in the next step without any further purification; Mass: 294.1 (M−H); 1H-NMR (400 MHz, DMSO): 12.70 (s, 1H), 7.53-7.51 (d, J=8.0 Hz, 2H), 7.24-7.16 (m, 3H), 7.08-7.03 (m, 1H), 6.87-6.83 (m, 1H), 6.28-6.26 (d, J=7.8 Hz, 1H), 3.69 (s, 2H); 13C-NMR (400 MHz; DMSO): 173.86, 142.66, 137.11, 130.89, 130.04, 129.17, 127.51, 125.56, 123.89, 120.76, 115.95, 37.74.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84.4%

Synthesis routes and methods II

Procedure details

A diclofenac submicron cream was prepared as follows: Oil phase--diclofenac diethylammonium 12.2 g, MCT oil 170 g, LIPOID E-80 30 g, α-tocopherol succinate 0.4 g; Aqueous phase--EDTA disodium salt 1 g, EMULFOR EL-620 25 g, glycerol 17.5 g, preservatives (methyl and propyl parabens) 0.5 g, reverse osmosis purified water to 1000 g.
Name
diclofenac diethylammonium
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
[Compound]
Name
methyl and propyl parabens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
17.5 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 given in Japanese Pat. No. 374/1980 was employed using 3.10 g of 2,6-dichloroaniline, 0.10 g of cuprous bromide, 2.80 g of potassium carbonate and 10 ml of dimethyl sulfoxide except that potassium o-bromophenylacetate was replaced with 4.17 g of potassium o-chlorophenylacetate. o-(2,6-Dichloroanilino)phenylacetic acid was not obtained at all.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
potassium o-bromophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium o-chlorophenylacetate
Quantity
4.17 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To 40 ml of a 15% ethanol solution of potassium hydroxide was added 1.7 g of N,N-dimethyl-o-(2,6-dichloroanilino)phenylacetamide, and the mixture was agitated under reflux for 4 hours. After completion of the reaction, the solvent was removed by distillation under reduced pressure, and 30 ml of water was added to the residue and the mixture was made acidic by hydrochloric acid at a temperature lower than 5° C. The precipitated crystal was recovered by filtration under suction, washed with water and dried. Recrystallization from a mixed solvent of ether and petroleum ether gave 1.45 g of a colorless crystal having a melting point of 158° to 160° C. The yield was 92.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclofenac
Reactant of Route 2
Diclofenac
Reactant of Route 3
Reactant of Route 3
Diclofenac
Reactant of Route 4
Diclofenac
Reactant of Route 5
Reactant of Route 5
Diclofenac
Reactant of Route 6
Reactant of Route 6
Diclofenac

Citations

For This Compound
373,000
Citations
TJ Gan - Current medical research and opinion, 2010 - Taylor & Francis
… Nonetheless, as with all NSAIDs, topical formulations of diclofenac carry a … of diclofenac topicals are currently available; diclofenac sodium gel (Voltaren Gel and Solaraze), diclofenac …
Number of citations: 637 www.tandfonline.com
RE Small - Clinical pharmacy, 1989 - europepmc.org
… The most frequent adverse effects reported for diclofenac were gastrointestinal, but these … , diclofenac caused fewer central nervous system reactions than indomethacin. Diclofenac is …
Number of citations: 227 europepmc.org
L Li, G Rossoni, A Sparatore, LC Lee… - Free Radical Biology …, 2007 - Elsevier
… S-diclofenac exhibits greater anti-inflammatory activity than the parent diclofenac molecule in a … -inflammatory effect of S-diclofenac with that of diclofenac (administered with or without a …
Number of citations: 404 www.sciencedirect.com
W Tang - Current drug metabolism, 2003 - ingentaconnect.com
… Therapeutic use of diclofenac is associated with rare but sometimes fatal … of diclofenac catalyzed by CYP enzymes. The reactive intermediates in this case were presumably diclofenac 1',…
Number of citations: 261 www.ingentaconnect.com
AR Sallmann - The American Journal of Medicine, 1986 - Elsevier
… The purpose in developing diclofenac sodium was to synthesize a … The result was diclofenac sodium, which has an acidity … date have indicated that diclofenac sodium was synthesized …
Number of citations: 206 www.sciencedirect.com
DW Scholer, EC Ku, I Boettcher, A Schweizer - The American journal of …, 1986 - Elsevier
Diclofenac sodium is the active ingredient in Voltaren, a nonsteroidal anti-inflammatory drug designed by selection of appropriate physicochemical and steric properties. Its …
Number of citations: 178 www.sciencedirect.com
CM Adeyeye, PK Li - Analytical profiles of drug substances, 1990 - Elsevier
Publisher Summary This chapter discusses diclofenac sodium, a synthetic, nonsteroidal anti-inflammatory and analgesic compound is an odorless, white to off-white crystalline, slightly …
Number of citations: 93 www.sciencedirect.com
M Schmitt-Jansen, P Bartels, N Adler… - Analytical and …, 2007 - Springer
… Phototransformation of diclofenac was reported from laboratory assays as well as in natural … of diclofenac to aquatic organisms. In this study the phytotoxicity of diclofenac exposed to …
Number of citations: 208 link.springer.com
R Altman, B Bosch, K Brune, P Patrignani, C Young - Drugs, 2015 - Springer
… The advent of topical formulations of diclofenac enabled local treatment of pain and … absorption of diclofenac. SoluMatrix diclofenac, consisting of submicron particles of diclofenac free …
Number of citations: 452 link.springer.com
MA Mibielli, M Geller, JC Cohen… - … medical research and …, 2009 - Taylor & Francis
… , Group DB (50 mg diclofenac plus 50 mg thiamine, 50 mg pyridoxine and 1 mg cyanocobalamin) or diclofenac monotherapy, Group D (50mg diclofenac). The study period lasted a …
Number of citations: 259 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。